1-(2-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
1-(2-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorophenyl group at position 1 and an ethyl group at position 5 of the pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and ethylhydrazine as the primary starting materials.
Cyclization Reaction: The reaction between 2-chlorobenzaldehyde and ethylhydrazine leads to the formation of the pyrazole ring through a cyclization process.
Amination: The resulting intermediate undergoes amination to introduce the amine group at position 4 of the pyrazole ring.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
1-(2-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and inflammatory conditions.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, leading to altered cellular functions.
Receptor Interaction: The compound may bind to specific receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
Gene Expression Modulation: It may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in protein synthesis.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)piperazine hydrochloride: Both compounds contain a chlorophenyl group, but differ in their core structures (pyrazole vs. piperazine).
2-Chlorophenylhydrazine hydrochloride: This compound shares the chlorophenyl group but has a different functional group (hydrazine vs. amine).
1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Similar to the target compound but with a methyl group instead of an ethyl group at position 5.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-ethylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-2-10-9(13)7-14-15(10)11-6-4-3-5-8(11)12;/h3-7H,2,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILMBSOKXXLABE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=C2Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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